An In-depth Technical Guide to 2-[(2-Bromoanilino)methyl]phenol: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 2-[(2-Bromoanilino)methyl]phenol: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(2-Bromoanilino)methyl]phenol, a halogenated phenolic Mannich base. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous compounds to detail its chemical structure, a robust synthetic protocol via the Mannich reaction, and its expected physicochemical and spectroscopic properties. Drawing on the known biological activities of related bromophenols and phenolic Mannich bases, this guide explores the potential of 2-[(2-Bromoanilino)methyl]phenol as a scaffold in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents.
Introduction: The Significance of Phenolic Mannich Bases
Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The functionalization of the phenol ring can significantly modulate these activities, offering a pathway to enhance potency and selectivity. The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, is a powerful tool for the aminomethylation of phenols.[1] The resulting phenolic Mannich bases are versatile intermediates in organic synthesis and often display enhanced biological profiles compared to their parent phenols.[2]
The introduction of a bromoaniline moiety, as in 2-[(2-Bromoanilino)methyl]phenol, brings together three key structural features: the reactive phenol hydroxyl group, the aminomethyl linker characteristic of Mannich bases, and a halogenated aromatic ring. The presence of bromine can enhance lipophilicity, influencing the compound's ability to cross biological membranes, and can also participate in halogen bonding, potentially improving binding affinity to biological targets. This unique combination of functional groups makes 2-[(2-Bromoanilino)methyl]phenol a molecule of significant interest for further investigation in drug discovery and development.
Chemical Structure and Nomenclature
2-[(2-Bromoanilino)methyl]phenol is a phenolic Mannich base with the following systematic IUPAC name: 2-((2-bromoanilino)methyl)phenol .
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Molecular Formula: C₁₃H₁₂BrNO
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Molecular Weight: 278.15 g/mol
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CAS Number: Not assigned.
The structure consists of a phenol ring substituted at the ortho position with an aminomethyl group. This linker connects the phenol to a 2-bromoaniline moiety.
Caption: Chemical structure of 2-[(2-Bromoanilino)methyl]phenol.
Synthesis via the Mannich Reaction
The synthesis of 2-[(2-Bromoanilino)methyl]phenol is achieved through the Mannich reaction, a classic method for C-C bond formation and aminomethylation.[3] This one-pot, three-component reaction involves the condensation of phenol, formaldehyde, and 2-bromoaniline.
Reaction Mechanism
The reaction proceeds in two main stages:
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Formation of the Iminium Ion: 2-bromoaniline reacts with formaldehyde to form a highly electrophilic iminium ion.
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Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol is a strong ortho, para-director, leading to the preferential substitution at the ortho position to yield 2-[(2-Bromoanilino)methyl]phenol.[1]
Caption: Synthetic workflow for 2-[(2-Bromoanilino)methyl]phenol.
Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of analogous phenolic Mannich bases.[4]
Materials:
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Phenol
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2-Bromoaniline
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Paraformaldehyde
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Toluene
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Ethanol
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Acetone
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of phenol and 2-bromoaniline in toluene at 70°C until a homogeneous solution is formed.[4]
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To this solution, add an equimolar amount of paraformaldehyde.[4]
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Heat the reaction mixture to reflux and stir for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature.
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If a precipitate forms, collect it by filtration. If not, remove the toluene under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield the pure 2-[(2-Bromoanilino)methyl]phenol.[4]
Physicochemical and Spectroscopic Properties
While experimental data for the target compound is not available, the following properties can be predicted based on its structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |
Spectroscopic Characterization
The structural confirmation of the synthesized 2-[(2-Bromoanilino)methyl]phenol would rely on a combination of spectroscopic techniques.
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.[5]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic) |
| 3350-3300 | N-H stretching (secondary amine) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (-CH₂-) |
| 1600-1450 | Aromatic C=C stretching |
| 1250-1200 | C-O stretching (phenolic) |
| 1350-1250 | C-N stretching (aromatic amine) |
¹H NMR: The proton NMR spectrum will provide key information about the different proton environments.[6]
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Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on both the phenol and bromoaniline rings will show complex splitting patterns due to spin-spin coupling.
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Phenolic OH Proton: A broad singlet, typically in the range of δ 4.0-8.0 ppm, which is exchangeable with D₂O.
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Amine NH Proton: A broad singlet, its chemical shift can vary depending on the solvent and concentration.
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Methylene Protons (-CH₂-): A characteristic singlet in the range of δ 3.5-4.5 ppm, integrating to two protons.[7]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.[8]
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Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be downfield, typically around δ 155-160 ppm.[6]
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Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.[7]
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.15 for C₁₃H₁₂⁷⁹BrNO and 280.15 for C₁₃H₁₂⁸¹BrNO). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Potential Applications in Drug Discovery
While the biological activity of 2-[(2-Bromoanilino)methyl]phenol has not been specifically reported, the activities of related bromophenols and phenolic Mannich bases suggest several promising avenues for investigation.
Antimicrobial Activity
Phenolic compounds are known for their broad-spectrum antimicrobial properties.[9] The introduction of an aminomethyl group via the Mannich reaction has been shown to enhance the antimicrobial activity of phenols. Furthermore, halogenated phenols often exhibit increased potency. Therefore, 2-[(2-Bromoanilino)methyl]phenol is a strong candidate for screening against a panel of pathogenic bacteria and fungi.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of phenolic Mannich bases.[10][11] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Bromophenols isolated from marine sources have also shown significant cytotoxic activity against cancer cells. The combination of these pharmacophores in 2-[(2-Bromoanilino)methyl]phenol makes it a compelling molecule for evaluation in cancer research.
Conclusion
2-[(2-Bromoanilino)methyl]phenol represents a structurally interesting molecule with significant potential in medicinal chemistry. Its synthesis is readily achievable through the well-established Mannich reaction. Based on the known properties of analogous compounds, it is predicted to possess valuable spectroscopic characteristics for its unambiguous identification. The convergence of a phenolic core, a Mannich base linker, and a bromoaniline moiety suggests that this compound is a promising candidate for screening in antimicrobial and anticancer drug discovery programs. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this and related compounds to fully elucidate their therapeutic potential.
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